![molecular formula C39H27N3 B12632548 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene CAS No. 921205-08-5](/img/structure/B12632548.png)
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene is an organic compound with the chemical formula C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its unique structure, which includes three pyridine groups attached to a central benzene ring. It is widely used in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells .
准备方法
The synthesis of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-aminophenylboronic acid with 1,3,5-triiodobenzene in the presence of a palladium catalyst (Pd(OAc)₂) and a base such as barium hydroxide (Ba(OH)₂) . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
化学反应分析
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The pyridine groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions[][3].
科学研究应用
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of luminescent materials, including OLEDs and fluorescent dyes for sensing and imaging applications[][4].
Biology: The compound’s unique structure allows it to be used in the development of molecular receptors and sensors for biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism of action of 1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene involves its role as an electron-transport layer and hole-blocking layer in organic electronic devices. The compound’s electron-deficient pyridine groups and high triplet energy level facilitate efficient electron transport and hole blocking, leading to improved device performance . The molecular targets and pathways involved include the interaction with electron and hole transport materials, enhancing the overall efficiency of the devices.
相似化合物的比较
1,3,5-Tris[3-(2-pyridinyl)phenyl]benzene can be compared with other similar compounds, such as:
1,3,5-Tris(2-methylphenyl)benzene: This compound has methyl groups instead of pyridine groups, resulting in different electronic properties.
1,3,5-Tris(4-formylphenyl)benzene: This compound contains formyl groups, which can undergo different chemical reactions compared to pyridine groups.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: This compound is used in OLEDs and has different photophysical properties compared to this compound.
This compound stands out due to its high triplet energy level and electron-deficient pyridine groups, making it highly effective as an electron-transport and hole-blocking material in organic electronic devices .
属性
CAS 编号 |
921205-08-5 |
|---|---|
分子式 |
C39H27N3 |
分子量 |
537.6 g/mol |
IUPAC 名称 |
2-[3-[3,5-bis(3-pyridin-2-ylphenyl)phenyl]phenyl]pyridine |
InChI |
InChI=1S/C39H27N3/c1-4-19-40-37(16-1)31-13-7-10-28(22-31)34-25-35(29-11-8-14-32(23-29)38-17-2-5-20-41-38)27-36(26-34)30-12-9-15-33(24-30)39-18-3-6-21-42-39/h1-27H |
InChI 键 |
LRDHDNAFIVTEHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=N5)C6=CC=CC(=C6)C7=CC=CC=N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)

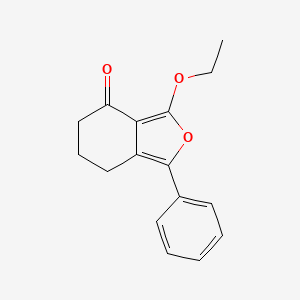
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
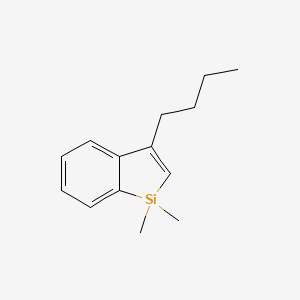
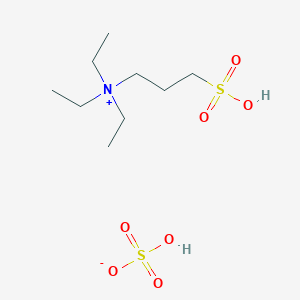
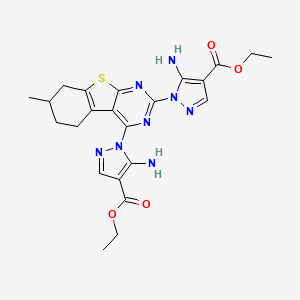
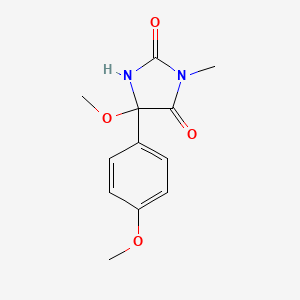
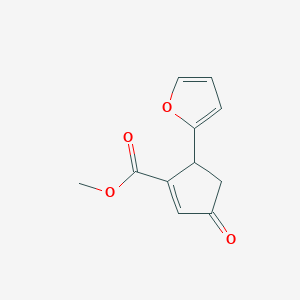
![Ethoxy{[(4-phenylcyclohexylidene)amino]oxy}methanone](/img/structure/B12632550.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 8-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B12632552.png)


